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Compound of Interest

Compound Name: Carmichaenine C

Cat. No.: B15592520 Get Quote

Disclaimer: Publicly available scientific literature lacks specific data on the chemical properties

and stability of Carmichaenine C. This guide is constructed based on the known

characteristics of closely related aconitine-type C19-diterpenoid alkaloids, a class to which

Carmichaenine C is presumed to belong, being derived from the Aconitum species. The data

and protocols presented herein are representative of this class of compounds and should be

considered as a starting point for research on Carmichaenine C.

This technical guide provides a comprehensive overview of the anticipated chemical properties

and stability profile of Carmichaenine C, tailored for researchers, scientists, and drug

development professionals. The information is based on the characteristics of analogous

aconitine-type diterpenoid alkaloids.

Chemical Properties
Carmichaenine C is expected to share core chemical properties with other C19-diterpenoid

alkaloids. These are complex polycyclic compounds containing at least one nitrogen atom,

rendering them basic in nature.[1][2]

Physicochemical Data
The following table summarizes the expected physicochemical properties of Carmichaenine C,

based on data for analogous compounds.
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Property Expected Value
Rationale / Reference
Compound Class

Molecular Formula C₂₄H₃₅NO₅
Based on known

Carmichaenine analogues.

Molecular Weight ~421.54 g/mol
Calculated from the expected

molecular formula.

Appearance
White to off-white crystalline

solid

Typical for isolated diterpenoid

alkaloids.

Solubility

Soluble in methanol, ethanol,

chloroform; sparingly soluble in

water.

General solubility profile for

alkaloids.[3]

pKa 8.0 - 9.0

Reflects the basicity of the

nitrogen atom within the

structure.[1]

Melting Point 180 - 200 °C
Varies among different

diterpenoid alkaloids.

LogP 2.5 - 3.5
Indicative of moderate

lipophilicity.

Spectral Data
The structural elucidation of Carmichaenine C would rely on a combination of spectroscopic

techniques. The expected spectral characteristics are outlined below.
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Technique Expected Spectral Features

¹H NMR

Complex aliphatic region with multiple

overlapping multiplets. Presence of methoxy

and acetyl group signals.

¹³C NMR

Signals corresponding to approximately 24

carbon atoms, including carbonyls, olefinic

carbons, and a dense aliphatic region.

Mass Spectrometry (MS)

A prominent protonated molecular ion [M+H]⁺ in

ESI-MS. Fragmentation pattern would be key to

structural confirmation.

Infrared (IR)
Absorption bands for hydroxyl (-OH), carbonyl

(C=O), and C-O-C ether linkages.

Ultraviolet (UV)

Weak absorption in the 220-280 nm range,

typical for unconjugated chromophores in such

alkaloids.

Stability Profile
Alkaloids of the aconitine type are known to be susceptible to degradation under various

conditions. Understanding the stability of Carmichaenine C is critical for its handling, storage,

and formulation.

Degradation Pathways
The primary degradation pathways for aconitine-type alkaloids involve hydrolysis of ester

groups and oxidation. These pathways significantly impact the biological activity and toxicity of

the compounds.
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Potential Degradation Pathways of Carmichaenine C
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Caption: Predicted degradation pathways for Carmichaenine C.

Stability Testing Summary
The following table outlines the recommended conditions for stability testing of Carmichaenine
C, based on ICH guidelines.[4][5][6]

Study Type Storage Condition Minimum Duration Testing Frequency

Long-Term
25°C ± 2°C / 60% RH

± 5% RH
12 months 0, 3, 6, 9, 12 months

Intermediate
30°C ± 2°C / 65% RH

± 5% RH
6 months 0, 3, 6 months

Accelerated
40°C ± 2°C / 75% RH

± 5% RH
6 months 0, 3, 6 months

Photostability
ICH specified light

conditions
-

Pre- and post-

exposure

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following

sections provide protocols for the analysis and stability assessment of Carmichaenine C.
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Quantification by High-Performance Liquid
Chromatography (HPLC)
This method is designed for the quantification of Carmichaenine C in bulk material or

formulated products.

3.1.1. Instrumentation and Conditions

System: HPLC with UV or DAD detector.

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and ammonium bicarbonate buffer (pH 9.5).

Flow Rate: 1.0 mL/min.

Column Temperature: 35°C.

Detection Wavelength: 235 nm.

Injection Volume: 10 µL.

3.1.2. Standard and Sample Preparation

Standard Stock Solution: Accurately weigh and dissolve Carmichaenine C reference

standard in methanol to obtain a concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the

mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

Sample Solution: Accurately weigh and dissolve the sample containing Carmichaenine C in

methanol to achieve a final concentration within the calibration range. Filter through a 0.45

µm syringe filter before injection.

3.1.3. Analysis Workflow
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HPLC Quantification Workflow
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Caption: Workflow for HPLC quantification of Carmichaenine C.

Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and pathways.

3.2.1. Conditions

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: Dry heat at 80°C for 48 hours.

Photodegradation: Expose the sample to light providing an overall illumination of not less

than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt

hours/square meter.

3.2.2. Procedure

Prepare a solution of Carmichaenine C in methanol at a concentration of 1 mg/mL.

For each condition, mix the Carmichaenine C solution with the respective stressor.

After the specified time, neutralize the acid and base-stressed samples.

Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-MS) to identify and

quantify the parent compound and any degradation products.

3.2.3. Forced Degradation Workflow
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Forced Degradation Study Workflow
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Caption: Workflow for a forced degradation study.

Biological Activity and Signaling Pathways
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While specific signaling pathways for Carmichaenine C are not defined, aconitine-type

alkaloids are known to interact with voltage-gated sodium channels.[7][8] This interaction is a

key determinant of their biological activity and toxicity.

Hypothesized Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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